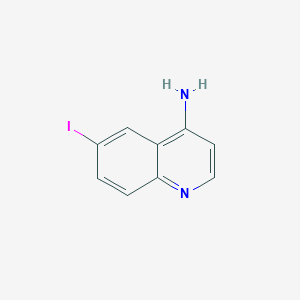

6-Iodoquinolin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-iodoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWKSYGYAIRXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496607 | |

| Record name | 6-Iodoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40107-08-2 | |

| Record name | 6-Iodo-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40107-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Iodoquinolin 4 Amine and Its Analogues

Direct Synthetic Routes to 6-Iodoquinolin-4-amine

Direct synthesis of this compound can be achieved through methods that construct the molecule by modifying a pre-existing quinoline (B57606) scaffold. Key strategies include displacing leaving groups on the quinoline ring and converting existing functional groups into the desired iodo and amino substituents.

Aryl Halide Displacement Strategies

A common and effective method for introducing the 4-amino group onto the quinoline ring is through nucleophilic aromatic substitution, where a halogen at the 4-position is displaced by an amine.

The synthesis can commence from a quinoline ring that is functionalized with both a halogen at the C-4 position and a nitro group. The presence of an electron-withdrawing group, such as a nitro group (NO₂), particularly at positions ortho or para to the halogen, activates the aryl halide towards nucleophilic attack. In the context of this compound synthesis, a precursor like 4-chloro-6-iodo-nitroquinoline would be ideal.

The mechanism involves the attack of an amine nucleophile (like ammonia) at the C-4 position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the 4-amino-6-iodo-nitroquinoline. The final step is the reduction of the nitro group to an amine.

While direct literature on a 6-iodo-4-nitroquinoline precursor is sparse, the principle is well-established. For instance, the displacement of chloride from 1-chloro-2,4-dinitrobenzene (B32670) occurs readily at room temperature. wiley.com Similarly, chloroquinolines substituted with electron-withdrawing groups are known to react with amines, even under catalyst-free conditions. commonorganicchemistry.com

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In the context of quinoline synthesis, this term can also refer to the direct reduction of a nitro group to an amine. A key step in the synthesis of this compound from a nitro precursor is the selective reduction of the nitro group without affecting the iodo-substituent or the heterocyclic ring.

Various reducing agents can be employed for this transformation. For example, titanium(III) chloride (TiCl₃) has been shown to be effective for the reduction of nitroquinolines to the corresponding aminoquinolines without reducing the quinoline ring itself. evitachem.com This method is advantageous due to its mild conditions. Other established methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metals like iron or tin in acidic media.

Another approach is the direct reductive amination of a ketone. d-nb.info For instance, a 6-iodoquinolin-4-one could be converted to this compound. This one-pot reaction typically involves treating the ketone with ammonia (B1221849) in the presence of a reducing agent and often a catalyst. wikipedia.orgd-nb.info Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate imine in the presence of the ketone. commonorganicchemistry.com

Table 1: Reagents for Reductive Amination & Nitro Reduction

| Reaction Type | Precursor Type | Reagent(s) | Key Features |

| Nitro Reduction | Nitroquinoline | TiCl₃ | Mild conditions, selective for nitro group. evitachem.com |

| Nitro Reduction | Nitroquinoline | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Common industrial method, can be highly selective. |

| Reductive Amination | Quinolone | NH₃, Reducing Agent (e.g., NaBH₃CN) | Direct conversion of ketone to amine. commonorganicchemistry.comwikipedia.org |

From Halogenated Nitroquinoline Precursors

Synthesis of Quinoline Derivatives Bearing the 6-Iodo-4-amino Moiety

Instead of modifying a pre-existing quinoline, the 6-iodo-4-aminoquinoline structure can be built from acyclic precursors. This approach allows for the introduction of various other substituents onto the quinoline ring.

A prominent strategy involves the cyclization of substituted anilines. For example, a 4-iodoaniline (B139537) can be reacted with a suitable three-carbon unit to construct the pyridine (B92270) ring portion of the quinoline system. The Conrad-Limpach and Knorr syntheses are classical examples where anilines are condensed with β-ketoesters. nih.gov

More contemporary methods often rely on metal-catalyzed reactions. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira cross-coupling, are powerful tools for creating complex quinoline derivatives. mdpi.comresearchgate.netresearchgate.net For instance, a dihaloquinoline like 6-bromo-4-chloroquinoline (B1276899) can be selectively functionalized. researchgate.net The more reactive halogen (in this case, bromine at C-6) can be substituted first via a cross-coupling reaction, followed by amination at the C-4 position. researchgate.net Similarly, 4-chloro-6-iodoquinoline (B1313714) can undergo selective, stepwise substitution of the iodine and then the chlorine atoms. researchgate.net

Tandem reactions that form multiple bonds in a single operation have also been developed. An efficient palladium-catalyzed tandem amination approach can produce functionalized 4-quinolones from o-haloaryl acetylenic ketones and primary amines. organic-chemistry.org These quinolones can then be converted to the corresponding 4-aminoquinolines. Another strategy involves an iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines under metal-free conditions to build fused heterocyclic systems. rsc.org

Preparation of Functionalized Quinoline-6-carboxamide and Quinoline-6-glyoxylamide Derivatives

The introduction of carboxamide and glyoxylamide functionalities at the 6-position of the quinoline ring is a key strategy for creating diverse molecular architectures. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for this purpose, offering a direct route to these valuable compounds from 6-iodoquinoline (B82116) precursors.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation provides an efficient pathway to synthesize quinoline-6-carboxamides and quinoline-6-glyoxylamides using 6-iodoquinoline as a starting material. evitachem.com This process involves the reaction of the iodoquinoline with carbon monoxide and an amine nucleophile in the presence of a palladium catalyst. The reaction's outcome, particularly the selectivity between single and double carbonylation, is highly dependent on the specific conditions employed. evitachem.comacs.org

Detailed research has demonstrated that the selective synthesis of either quinoline-6-carboxamides (amides) or quinoline-6-glyoxylamides (ketoamides) can be achieved by carefully tuning the reaction parameters, primarily the carbon monoxide (CO) pressure and the choice of phosphine (B1218219) ligand. evitachem.comacs.org

Formation of Quinoline-6-glyoxylamides (Ketoamides): High selectivity for the double carbonylated products, the quinoline-6-glyoxylamides, is achieved under high CO pressure. evitachem.com When the aminocarbonylation of 6-iodoquinoline is performed at a CO pressure of 40 bar using a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and monodentate triphenylphosphine (B44618) (PPh₃), the corresponding 2-ketocarboxamides (glyoxylamides) are formed as the major products. evitachem.comacs.org Under these optimized conditions (40 bar CO, 50 °C, in DMF), a variety of amine nucleophiles can be used to produce a library of quinoline-6-glyoxylamide derivatives with yields often exceeding 60%. evitachem.com

Formation of Quinoline-6-carboxamides (Amides): Conversely, high chemoselectivity for the monocarbonylated products, the quinoline-6-carboxamides, is observed when the reaction is conducted under atmospheric pressure (1 bar) of CO and a bidentate phosphine ligand is used. evitachem.com Replacing the monodentate PPh₃ with a bidentate ligand such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) almost completely shifts the reaction pathway towards the formation of the amide. evitachem.comacs.org This methodology allows for the synthesis of a wide range of quinoline-6-carboxamides with excellent yields, often up to 98%, and demonstrates extremely high chemoselectivity for the desired monocarbonylated product. evitachem.com

The table below summarizes the optimized conditions for the selective synthesis of these two classes of compounds from 6-iodoquinoline.

| Target Product | CO Pressure | Catalyst System | Selectivity/Yield | Ref |

| Quinoline-6-glyoxylamide | 40 bar | Pd(OAc)₂ / 2 PPh₃ | >82% selectivity, up to 63% yield | evitachem.com |

| Quinoline-6-carboxamide | 1 bar (atm) | Pd(OAc)₂ / Xantphos | Almost exclusive formation, up to 98% yield | evitachem.comacs.org |

Construction of Quinoline Derivatives with Modified Side Chains

Modifying the side chains of the quinoline scaffold is essential for fine-tuning the molecule's properties. Aromatic nucleophilic substitution is a fundamental reaction class for introducing new functional groups onto an aromatic ring.

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.orgresearchgate.net For the reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgresearchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution. researchgate.net

In the context of this compound, the quinoline nitrogen atom acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack. However, the 4-amino group is strongly electron-donating, which tends to deactivate the ring for SNAr. These opposing electronic effects make direct nucleophilic substitution at the 6-position challenging. While SNAr reactions are a staple of organic synthesis for functionalizing aryl compounds, their application to substrates like this compound is not widely reported, and other methods such as palladium-catalyzed cross-coupling reactions are often preferred for C-C or C-N bond formation at this position. libretexts.org

Formation of Fused Heterocyclic Systems Containing the Iodoquinoline Core

The iodoquinoline scaffold serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These larger ring systems are of interest in various fields of chemical research. A key intermediate in these syntheses is often an iodoquinolin-4(1H)-one derivative.

Synthesis of Iodoquinolin-4(1H)-one Derivatives

The synthesis of quinolin-4(1H)-one derivatives often begins with appropriately substituted anilines. evitachem.commdpi.com For instance, a common route to a 6-halo-quinolin-4-ol (the tautomer of a quinolin-4(1H)-one) involves the reaction of a 4-haloaniline with reagents like diethyl ethoxymethylenemalonate, followed by a thermal cyclization reaction. evitachem.commdpi.com Subsequent iodination can then be performed to introduce an iodine atom at other positions on the ring. For example, 3-iodoquinolin-4(1H)-one derivatives can be prepared via electrophilic iodination of the corresponding quinolin-4(1H)-one. evitachem.com

Once formed, these iodoquinolin-4(1H)-one derivatives are valuable precursors for creating fused ring systems. Palladium-catalyzed reactions, such as the Heck or Sonogashira coupling, can be employed to introduce side chains that subsequently participate in intramolecular cyclization reactions. nih.govfishersci.it For example, 2,6,8-triaryl-3-iodoquinolin-4(1H)-ones have been shown to undergo Sonogashira cross-coupling with terminal acetylenes, followed by an in-situ annulation to afford 1H-furo[3,2-c]quinolines in a single step. Similarly, intramolecular Heck reactions of suitably substituted quinolinones can lead to the formation of pyrrole-fused quinolinones. nih.gov

Ring-Closing Strategies

Ring-closing strategies represent a foundational approach to the synthesis of quinoline derivatives. These methods typically involve the construction of the heterocyclic ring from acyclic precursors.

A common strategy for forming the quinoline ring is through the condensation of an aniline (B41778) with a β-ketoester or a related three-carbon component, followed by a cyclization reaction. For instance, the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate is a well-established method. ucsf.eduevitachem.com This initial reaction forms an enamine intermediate, which can then be cyclized under high-temperature conditions, often using a high-boiling solvent like Dowtherm A or phenyl ether, to yield the corresponding 4-hydroxyquinoline. ucsf.edu Subsequent conversion of the 4-hydroxy group to a 4-chloro group, followed by nucleophilic substitution with an amine, affords the desired 4-aminoquinoline (B48711).

Another classical approach is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester at different temperatures to selectively produce either 2- or 4-quinolones. Subsequent manipulation of the quinolone can lead to the desired 4-aminoquinoline structure.

A notable ring-closing strategy involves the acid-catalyzed cyclization of an acylated aniline derivative. For example, the acylation of 4-iodo-2-methylaniline (B78855) with 3,3-dimethylacryloyl chloride provides an amide precursor. beilstein-journals.org This precursor can then undergo an acid-catalyzed cyclization, such as with polyphosphoric acid (PPA), to form the corresponding dihydroquinolinone, which can be further elaborated to the desired quinoline. beilstein-journals.org

Furthermore, rearrangements of N-heterocyclic carbenes derived from pyrazoles have been shown to produce 4-aminoquinolines. nih.gov This method involves a sequence of deprotonation, ring-opening, and ring-closing steps to furnish the quinoline core, albeit sometimes in modest yields. nih.gov

Advanced Synthetic Approaches Utilizing Transition Metal Catalysis

The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and the preparation of this compound and its analogues is no exception. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for the functionalization of the quinoline nucleus, allowing for the introduction of a wide array of substituents with high efficiency and functional group tolerance. nih.govmit.edursc.org

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent at the 6-position of the quinoline ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for late-stage diversification of the quinoline scaffold, which is a highly desirable feature in drug discovery programs.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. libretexts.org In the context of 6-iodoquinolines, this reaction enables the introduction of various aryl and heteroaryl groups at the 6-position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base. nih.govnih.gov The choice of ligand can be crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being employed. youtube.commdpi.com

The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. libretexts.org This makes the 6-iodoquinoline core an excellent substrate for selective arylation. For instance, in a molecule containing both a bromo and an iodo substituent, the Suzuki-Miyaura coupling can be directed to occur selectively at the more reactive iodo position by controlling the reaction conditions. nih.gov

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 6-Phenylquinolin-4-amine | Good |

| 6-Iodo-2-methylquinoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 6-(4-Methoxyphenyl)-2-methylquinoline | High |

This table represents typical reaction conditions and outcomes for Suzuki-Miyaura coupling reactions involving iodoquinolines and is based on general principles of the reaction.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. numberanalytics.com For 6-iodoquinolines, the Sonogashira coupling provides a direct route to 6-alkynylquinoline derivatives, which are valuable intermediates for further transformations or as final products themselves.

The reaction is generally carried out under mild conditions, often at room temperature, using an amine base such as triethylamine (B128534) or diethylamine (B46881), which can also serve as the solvent. wikipedia.org The mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to yield the coupled product. libretexts.org

| Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 6-(Phenylethynyl)quinolin-4-amine | High |

| 4-Chloro-6-iodoquinoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-Chloro-6-((trimethylsilyl)ethynyl)quinoline | Good |

This table illustrates representative examples of Sonogashira coupling reactions with iodoquinolines, based on established protocols. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a premier method for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. youtube.comnih.gov In the synthesis of 6-aminoquinoline (B144246) derivatives, the Buchwald-Hartwig amination allows for the direct coupling of an amine with the 6-iodoquinoline core.

The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand, such as XPhos, SPhos, or BrettPhos. youtube.comresearchgate.net The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being used. researchgate.net

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 6-Morpholinoquinolin-4-amine | High |

| 6-Bromo-2-chloroquinoline | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 2-Chloro-6-(piperidin-1-yl)quinoline | Good |

This table provides illustrative examples of Buchwald-Hartwig amination reactions on haloquinolines, reflecting common conditions and outcomes. nih.govorganic-chemistry.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgbyjus.com This reaction provides a powerful means of introducing alkenyl substituents onto the quinoline scaffold. The reaction typically involves a palladium(0) catalyst, a base, and a phosphine ligand. mdpi.com

The stereoselectivity of the Heck reaction is often high, with the trans-isomer being the predominant product. byjus.com The reaction proceeds through a series of steps including oxidative addition, migratory insertion, and beta-hydride elimination. byjus.com For 6-iodoquinolines, the Heck reaction allows for the synthesis of 6-alkenylquinolines, which can serve as versatile building blocks for further synthetic manipulations. nih.gov

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Product | Yield (%) |

| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 6-((E)-2-Phenylvinyl)quinolin-4-amine | Good |

| 6-Iodoquinolin-4(1H)-one | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | Methyl (E)-3-(4-oxo-1,4-dihydroquinolin-6-yl)acrylate | Good |

This table showcases representative Heck reactions involving haloquinolines, based on established methodologies. nih.govuwindsor.ca

Negishi Coupling

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgnrochemistry.com This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgplos.org While a direct synthesis of this compound using a Negishi coupling is not extensively documented in dedicated literature, the principles of this methodology can be applied to construct the quinoline core or to functionalize a pre-existing quinoline skeleton.

For instance, a plausible strategy could involve the coupling of a suitably functionalized organozinc reagent with a di-halogenated aniline derivative, followed by cyclization to form the quinoline ring. Alternatively, a pre-formed halo-quinolin-4-amine derivative could be coupled with an organozinc reagent. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. wikipedia.orgorganic-chemistry.org For example, the use of ligands like X-Phos with a Pd₂(dba)₃ catalyst has proven effective for coupling 2-heterocyclic organozinc reagents with aryl chlorides at room temperature. organic-chemistry.org

Table 1: Illustrative Conditions for Negishi Coupling of Heterocyclic Compounds

| Catalyst/Ligand | Organohalide | Organozinc Reagent | Solvent | Temperature | Yield | Reference |

| Pd₂(dba)₃ / X-Phos | Aryl Chloride | 2-Thienylzinc Bromide | THF | Room Temp. | High | organic-chemistry.org |

| Ni(PPh₃)₄ | Aryl Bromide | Aryl Zinc Chloride | THF | Reflux | Good | wikipedia.org |

| Pd(PPh₃)₄ | 4-Fluorobenzoyl chloride | Cycloalkylzinc iodide | THF | Room Temp. | 93% | researchgate.net |

This table presents representative conditions for Negishi couplings involving heterocyclic and aromatic compounds to illustrate the general parameters of the reaction.

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a versatile and economical approach for the synthesis of aminoquinolines. The formation of the C-N bond at the C4 position of the quinoline ring can be efficiently achieved through the amination of iodoquinolines. A notable method involves the use of formamide (B127407) as both a solvent and an in-situ source of ammonia. rsc.orgresearchgate.net This copper(I)-catalyzed reaction proceeds under relatively mild conditions and is applicable to a variety of iodoquinolines. rsc.orgresearchgate.net

In a typical procedure, an iodoquinoline is heated with a copper(I) iodide catalyst in formamide, often in the presence of an amine like N-methylethanolamine which facilitates the in-situ generation of ammonia. rsc.org The reaction is generally carried out in a sealed vessel to maintain the concentration of the ammonia produced, leading to good yields of the corresponding primary aminoquinoline. rsc.org This method avoids the direct handling of ammonia gas and is scalable. rsc.org The scope of this reaction has been demonstrated with various substituted iodoquinolines, showing that substrates with different electronic properties can be successfully aminated. rsc.orgresearchgate.net

Table 2: Copper-Catalyzed Amination of Various Iodoquinolines

| Iodoquinoline Substrate | Catalyst | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 7-Chloro-4-iodoquinoline | CuI (30 mol%) | N-methylethanolamine | 80 | 2.5 | 80 | rsc.org |

| 6-Iodoquinoline | CuI (30 mol%) | N-methylethanolamine | 80 | 3 | 73 | rsc.org |

| 8-Iodoquinoline | CuI (30 mol%) | N-methylethanolamine | 80 | 4 | 65 | rsc.org |

| 5-Iodoquinoline | CuI (30 mol%) | N-methylethanolamine | 80 | 4 | 71 | rsc.org |

Data sourced from Bousquet et al. (2014). rsc.org

Metal-Free C-H Functionalization for Regioselective Iodination

The direct, regioselective iodination of quinolines via C-H functionalization under metal-free conditions offers an atom-economical and environmentally benign alternative to traditional methods. Radical-based iodination protocols have been developed that allow for the selective introduction of an iodine atom at specific positions of the quinoline ring. rsc.orgacs.orgresearchgate.net

One such method employs molecular iodine in the presence of an oxidant like tert-butylhydroperoxide (TBHP). rsc.org This system generates electrophilic iodine species and free radicals that drive the iodination reaction. rsc.org The regioselectivity is often directed by the electronic properties of the quinoline substrate. For instance, this method has been shown to selectively iodinate quinolines at the C3 position. acs.orgresearchgate.net The reaction conditions are typically mild, and the protocol is scalable, making it suitable for the synthesis of various iodinated quinoline building blocks. acs.org While direct C6 iodination of 4-aminoquinoline using this specific method is not explicitly detailed, the principles of radical-mediated C-H functionalization provide a promising avenue for such transformations, potentially requiring specific directing groups or tailored reaction conditions to achieve the desired regioselectivity.

Synthetic Strategies for Lipophilic Analogues: Tetrahydroquinolines and Dihydroquinolines with 6-Iodo Substituents

To enhance the lipophilicity of the 6-iodoquinoline scaffold, which can be crucial for certain biological applications, the quinoline core can be reduced to its tetrahydroquinoline (THQ) or dihydroquinoline (DHQ) analogues. beilstein-journals.orgpaperity.org Practical and scalable synthetic routes have been developed to access these highly lipophilic structures. beilstein-journals.orgpaperity.orgbeilstein-journals.orgchemistryviews.orgugr.es

Cyclization Methods

The construction of the tetrahydroquinoline ring system often begins with the cyclization of a suitably substituted aniline precursor. beilstein-journals.org One common approach involves the N-alkylation of an aniline with an appropriate alkyl halide, followed by an acid-mediated cyclization. beilstein-journals.org For instance, 4-iodoaniline can be N-alkylated with reagents like 3,3-dimethylallyl bromide, and the resulting intermediate can then be cyclized using polyphosphoric acid (PPA) to form the THQ ring. beilstein-journals.org

Another strategy involves an initial acylation of the aniline with a reagent such as 3,3-dimethylacryloyl chloride, followed by a Friedel-Crafts cyclization mediated by a Lewis acid. beilstein-journals.org This sequence leads to the formation of a quinolin-2-one intermediate, which can then be further processed. beilstein-journals.org A particularly facile route for synthesizing a key 6-iodo-quinolin-2-one intermediate involves the reaction of 4-iodoaniline with methyl acrylate, followed by an intramolecular Friedel-Crafts acylation. beilstein-journals.org

Reduction of Quinolin-2-ones

A versatile and stable 6-iodoquinolin-2-one intermediate serves as a key precursor for the synthesis of both 6-iodo-tetrahydroquinolines (THQs) and 6-iodo-dihydroquinolines (DHQs). beilstein-journals.org The reduction of this intermediate can be selectively controlled to yield either the fully saturated THQ or the partially reduced DHQ.

The reduction to the 6-iodo-THQ can be effectively achieved using borane (B79455) reagents, such as borane-dimethyl sulfide (B99878) complex (BMS), in excellent yields. beilstein-journals.org This method provides a straightforward and high-yielding pathway to the desired lipophilic THQ scaffold.

Interestingly, the use of diisobutylaluminium hydride (DIBAL-H) as the reducing agent can lead to the formation of the 1,4-dihydroquinoline (B1252258) (1,4-DHQ) derivative. beilstein-journals.org This transformation proceeds via a novel elimination pathway that is favored at higher temperatures. beilstein-journals.org The choice of the reducing agent and the reaction temperature are therefore critical in determining the final product.

Table 3: Reduction of a 6-Iodoquinolin-2-one Intermediate

| Reducing Agent | Product | Temperature | Yield | Reference |

| Borane-dimethyl sulfide | 6-Iodo-tetrahydroquinoline | Reflux | Excellent | beilstein-journals.org |

| Diisobutylaluminium hydride (DIBAL-H) | 6-Iodo-1,4-dihydroquinoline | High | - | beilstein-journals.org |

| Lithium aluminium hydride (LiAlH₄) | 6-Iodo-tetrahydroquinoline (major) + 1,4-DHQ (minor) | - | - | beilstein-journals.org |

Data derived from research on practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. beilstein-journals.org

Mechanistic Insights into Selectivity

The selective formation of either the tetrahydroquinoline or the dihydroquinoline from the quinolin-2-one intermediate is a result of the different mechanisms of the reducing agents employed. beilstein-journals.org

The reduction with borane reagents proceeds through the reduction of both the amide carbonyl and the enamine double bond, leading to the fully saturated tetrahydroquinoline ring.

In contrast, the reduction with DIBAL-H at elevated temperatures is believed to proceed through the formation of a stable tetrahedral intermediate. beilstein-journals.org The collapse of this intermediate via an elimination pathway is favored at higher temperatures, leading to the formation of the 1,4-dihydroquinoline. beilstein-journals.org Further studies have indicated that increased steric bulk at the benzylic position and the presence of an N-alkyl substituent can improve the selectivity for the DHQ over the corresponding THQ. beilstein-journals.org The use of lithium aluminium hydride (LiAlH₄) can also produce a small amount of the DHQ alongside the major THQ product, suggesting a similar, albeit less favored, elimination pathway can occur with this reagent as well. beilstein-journals.org

Reactivity and Chemical Transformations of 6 Iodoquinolin 4 Amine and Its Core Structure

Role of the Iodine Atom in Directed Functionalization

The iodine atom at the 6-position of the quinoline (B57606) ring is a key functional group that directs further chemical modifications, primarily through cross-coupling reactions. Its reactivity surpasses that of other halogens like bromine, making it a preferred substrate for these transformations. beilstein-journals.org

6-Iodoquinolin-4-amine and its derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgursinus.edu These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for creating new carbon-carbon bonds. yonedalabs.com For instance, the reaction of 6-iodo-tetrahydroquinolines with boronic esters has been shown to proceed to full conversion, highlighting the high reactivity of the iodo-substituent. beilstein-journals.org The selectivity of this reaction is evident when other halogens are present; the iodo group will preferentially react over a bromo substituent. unisa.ac.za

Heck Reaction: The Heck reaction couples the iodoquinoline with an alkene to form a new substituted alkene. organic-chemistry.orgmdpi.com This reaction is a powerful tool for vinylation of the quinoline core. mdpi.com The reaction of 6-iodoquinolin-4(1H)-ones with macrolides has been successfully achieved using a palladium acetate (B1210297) catalyst. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 6-iodoquinoline (B82116) and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl moieties onto the quinoline scaffold. researchgate.netwashington.edu 6-Iodoquinolin-4(1H)-ones have been used in Sonogashira reactions to synthesize various derivatives. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a new carbon-nitrogen bond by coupling the iodoquinoline with an amine. wikipedia.org This method is crucial for synthesizing more complex amines from the 6-iodoquinoline precursor. organic-chemistry.org

A summary of common cross-coupling reactions involving iodoquinolines is presented below:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) cocatalyst, Base |

The presence of the iodine atom at the 6-position significantly enhances the reactivity of the quinoline ring towards certain transformations. Compared to other halogens like bromine, the carbon-iodine bond is weaker, making the 6-iodoquinoline more susceptible to oxidative addition in palladium-catalyzed cycles. beilstein-journals.org This increased reactivity allows for milder reaction conditions and often leads to higher yields in cross-coupling reactions. beilstein-journals.org For instance, in a comparative study, 6-iodo-tetrahydroquinoline showed full conversion in a Suzuki coupling reaction, whereas the corresponding 6-bromo derivative only achieved moderate conversion under the same conditions. beilstein-journals.org

Substrate for Cross-Coupling Reactions

Reactions Involving the Amino Group

The amino group at the 4-position of the quinoline ring is a versatile functional group that readily participates in a variety of chemical reactions.

The 4-aminoquinoline (B48711) scaffold is often synthesized via nucleophilic aromatic substitution (SNAr) on a 4-haloquinoline precursor. researchgate.net Conversely, the amino group itself can act as a nucleophile. While direct displacement of the 4-amino group is not typical, its presence influences the reactivity of the quinoline ring. In some instances, reactions with strong nucleophiles under harsh conditions can lead to substitution, though this is less common. The synthesis of 4-aminoquinolines often involves the reaction of 4-chloroquinolines with various amines. nih.gov

The amino group of this compound can be readily acylated or alkylated.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides introduces an acyl group onto the nitrogen atom, forming an amide. This reaction is a common strategy to modify the properties of the parent amine. arabjchem.org

Alkylation: The amino group can also undergo alkylation with alkyl halides. beilstein-journals.orgsmolecule.com However, the reactivity can be influenced by steric hindrance. For example, the N-alkylation of a similar tetrahydroquinoline system showed that methylation and ethylation were possible, but isopropylation was significantly less successful due to steric hindrance from a neighboring methyl group. beilstein-journals.org

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. orgoreview.comlibretexts.org The optimal pH for imine formation is generally around 4 to 5. orgoreview.comlibretexts.org

The resulting imine can then be reduced in a subsequent step, a process known as reductive amination, to yield a secondary amine. masterorganicchemistry.com This two-step pathway is a powerful method for the formation of new carbon-nitrogen bonds and the synthesis of more complex amine derivatives.

Acylation and Alkylation Reactions

Quinoline Ring System Reactivity

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile reactivity, which allows for the synthesis of a diverse array of functionalized derivatives. mdpi.comnih.gov The development of regioselective C-H functionalization methods has been a significant focus, aiming for atom- and step-economical syntheses. mdpi.comnih.gov

The selective functionalization of the quinoline ring is a key challenge in organic synthesis due to the presence of multiple C-H bonds with subtle differences in reactivity. polyu.edu.hkrsc.org Various strategies have been developed to achieve site-selectivity, including the use of directing groups, exploiting electronic effects, and employing transition metal catalysis. polyu.edu.hknih.govresearchgate.net

The nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring towards electrophilic substitution and activates it towards nucleophilic attack, primarily at the C2 and C4 positions. polyu.edu.hk Conversely, the benzene (B151609) ring is generally more susceptible to electrophilic substitution. The presence of the amino group at C4 and the iodo group at C6 in this compound further modulates this reactivity.

C-H Functionalization:

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. nih.govnih.gov By employing different metal catalysts and directing groups, functionalization at various positions of the quinoline nucleus can be achieved.

C2-Functionalization: The C2 position is electronically favored for nucleophilic attack and can be functionalized through various methods, often involving the use of quinoline N-oxides. mdpi.comnih.gov For instance, palladium-catalyzed C2-arylation of quinoline N-oxides with aryl tosylates and copper-catalyzed C2-amination have been reported. mdpi.com

C3-Functionalization: Site-selective C3-H functionalization of unactivated quinolines without a directing group is challenging but has been achieved using nickel-catalyzed reactions with electrophilic reagents. polyu.edu.hk

C5 and C7-Functionalization: Remote C-H activation at the C5 and C7 positions of the benzenoid ring has been accomplished. For example, 8-substituted quinolines can undergo metal-free, regioselective C5-halogenation. rsc.org

C8-Functionalization: The C8 position can be selectively functionalized using a directing group strategy, often employing quinoline N-oxides or other substituents at the 8-position. nih.govresearchgate.netacs.org Rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides is one such example. acs.org

A summary of regioselective functionalization reactions on the quinoline nucleus is presented below:

| Position | Reaction Type | Catalyst/Reagent | Comments |

| C2 | Arylation | Pd(OAc)₂ | Utilizes quinoline N-oxide. mdpi.com |

| C2 | Amination | Cu(OAc)₂ | Utilizes quinoline N-oxide. mdpi.com |

| C3 | Thiolation | Nickel | Achieves C3 selectivity without a directing group. polyu.edu.hk |

| C5 | Halogenation | Trihaloisocyanuric acids | Metal-free, remote functionalization of 8-substituted quinolines. rsc.org |

| C8 | Arylation | Ru(II) | Regioselective arylation of quinoline N-oxides with arylboronic acids. nih.gov |

| C8 | Alkylation | Rh(III) | C8-alkylation of quinoline N-oxides with maleimides. acs.org |

This table is generated based on available research data and is not exhaustive.

For this compound specifically, the iodine at the C6 position serves as a versatile handle for further transformations, such as cross-coupling reactions. The Heck reaction of 6-iodoquinolin-4(1H)-ones with macrolides has been used to synthesize compounds with antibacterial activity. nih.gov

Oxidative functionalization reactions are crucial for the synthesis of various quinoline derivatives. mdpi.com These reactions can proceed through different mechanisms, often involving transition metal catalysts or radical intermediates.

Transition Metal-Catalyzed Oxidative Functionalization:

Many oxidative functionalization reactions of quinolines are mediated by transition metals like palladium, copper, and silver. mdpi.commdpi.com A general mechanism for metal-catalyzed C-H functionalization involves the coordination of the metal to the quinoline, followed by C-H activation to form an organometallic intermediate. nih.gov This intermediate can then react with a coupling partner, and subsequent reductive elimination yields the functionalized product and regenerates the active catalyst. nih.gov

In some cases, an external oxidant is required to regenerate the catalyst. For example, in the palladium-catalyzed oxidative cross-coupling of quinoline N-oxide with heteroarenes, a copper-mediated reoxidation of Pd(0) to Pd(II) is necessary to close the catalytic cycle. nih.gov

Free Radical-Mediated Oxidative Functionalization:

Free radical reactions offer an alternative pathway for the functionalization of quinolines. chemrxiv.orgwiley.com Photocatalytically generated imine radicals can undergo intramolecular additions to synthesize substituted quinolines. chemrxiv.org The duality of free radicals, acting as either nucleophiles or electrophiles depending on the reaction conditions, allows for the synthesis of different isomers from a single substrate. chemrxiv.org For instance, the electrophilic/nucleophilic character of free radicals can be influenced by the choice of base. chemrxiv.org

The interaction of quinoline derivatives with metal ions can also generate free radicals. nih.gov For example, the redox activity of a quinone-quinoline chelator in the presence of iron and copper ions was found to be enhanced, leading to increased free radical generation. nih.gov Studies on the free radical scavenging ability of quinoline derivatives have also been conducted. asianpubs.orgresearchgate.net

A proposed mechanism for the transition-metal-free oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols to form quinolines involves the formation of an N-aryl enaminone intermediate, followed by oxidation, intramolecular cyclization, and finally, elimination and oxidative aromatization to yield the quinoline product. frontiersin.org

Regioselective Functionalization of the Quinoline Nucleus

Stability and Degradation Pathways

The stability of this compound and related quinoline derivatives is an important consideration for their synthesis, storage, and application. Degradation can occur through various pathways, including photodegradation and microbial degradation.

Photostability:

Substituted quinolines can undergo photodegradation upon exposure to light. A study on trifluoromethylated quinoline-phenol Schiff bases showed that these compounds exhibited good stability under white-LED irradiation. beilstein-journals.orgnih.gov The photostability of gas-phase methyl-substituted protonated quinolines has also been investigated, revealing that dissociation occurs over several milliseconds after photoexcitation. aanda.org

Chemical Stability and Degradation:

The presence of halogen substituents can influence the stability and degradation of quinoline compounds. Halogenated aromatics can be processed by microorganisms through reductive, oxidative, and hydrolytic dehalogenation mechanisms. The type and position of the halogen significantly affect the degradation rates and pathways.

Forced degradation studies are often employed to understand the degradation pathways of organic molecules. uantwerpen.be In the context of quinolone antibiotics, microbial degradation is a key process for their removal from the environment. frontiersin.org The degradation of norfloxacin (B1679917) by mixed bacterial strains was found to initiate with the cleavage of the carbon-nitrogen bond on the piperazine (B1678402) ring, followed by oxidation and deethylation. frontiersin.org

In a study on radioiodinated analogues of a quinolinone derivative, the radiotracer was found to be stable in various solutions at room temperature and in mouse serum at 37°C, with no significant degradation or deiodination observed over several hours. mdpi.com

The stability of iodoquinolines is also relevant in the context of their use in medicinal chemistry. For example, clioquinol (B1669181) (5-chloro-7-iodo-quinolin-8-ol) has been studied for its role in Alzheimer's disease, where it is believed to interact with metal ions. jneurosci.orgnih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the structural analysis of 6-Iodoquinolin-4-amine.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is a key tool for confirming its structure and assessing its purity. ox.ac.uk The signals in the spectrum, characterized by their chemical shift (δ), multiplicity, and coupling constants (J), correspond to the different protons in the quinoline (B57606) ring system.

The aromatic region of the ¹H NMR spectrum of this compound typically displays a set of signals corresponding to the protons on the quinoline core. For instance, in a related compound, 4-amino-3-iodoquinoline, the proton at the C2 position appears as a singlet at 8.62 ppm, while the protons on the benzene (B151609) ring appear at distinct chemical shifts, allowing for their unambiguous assignment. rsc.org Similarly, in 6-bromo-4-iodoquinoline, the proton at the C5 position is observed as a doublet at δ 8.15 ppm. researchgate.net The presence and pattern of these signals in the ¹H NMR spectrum of this compound serve as a definitive confirmation of its molecular structure.

Furthermore, ¹H NMR is a valuable technique for determining the purity of a sample. ox.ac.uk The presence of unexpected signals can indicate the presence of impurities, such as starting materials, by-products, or residual solvents. The integration of the signals corresponding to the compound and any impurities allows for a quantitative assessment of purity.

Table 1: Representative ¹H NMR Data for Substituted Quinolines

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 4-Amino-3-iodoquinoline | CD₃OD | 8.62 (s, 1H), 7.92 (dd, J = 8.5, 0.8 Hz, 1H), 7.84 (dd, J = 8.5, 0.6 Hz, 1H), 7.66-7.61 (m, 1H), 7.47-7.42 (m, 1H) | rsc.org |

| 6-Bromo-4-iodoquinoline | DMSO-d₆ | 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H) | researchgate.net |

| 3-Benzoyl-6-iodoquinolin-4(1H)-one | DMSO-d₆ | 12.53 (br s, 1H), 8.39 (dd, 2H, J = 2.00, 4.88 Hz), 8.03 (dd, 1H, J = 2.04, 2.04 Hz), 7.71 (t, 2H, J = 7.04 Hz), 7.59–7.56 (m, 1H), 7.49–7.43 (m, 3H) | acs.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. This technique is invaluable for confirming the carbon skeleton of this compound.

The ¹³C NMR spectrum of a quinoline derivative will show a series of peaks corresponding to the different carbon atoms in the heterocyclic ring system. For example, in 4-amino-3-iodoquinoline, the carbon atoms of the quinoline ring resonate at specific chemical shifts, such as 155.7, 150.8, 146.8, 130.0, 128.1, 125.6, 121.2, 118.2, and 73.6 ppm. rsc.org Similarly, the ¹³C NMR spectrum of 3-benzoyl-6-iodoquinolin-4(1H)-one shows characteristic signals at 194.5, 173.4, 143.9, 141.0, 139.2, 138.6, 134.4, 132.8, 129.5, 129.1, 128.5, 121.7, 120.4, and 89.8 ppm. acs.org The observed chemical shifts in the ¹³C NMR spectrum of this compound can be compared with these and other reported data for similar structures to confirm the arrangement of carbon atoms. researchgate.net

Table 2: Representative ¹³C NMR Data for Substituted Quinolines

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 4-Amino-3-iodoquinoline | CD₃OD | 155.7, 150.8, 146.8, 130.0, 128.1, 125.6, 121.2, 118.2, 73.6 | rsc.org |

| 3-Benzoyl-6-iodoquinolin-4(1H)-one | DMSO-d₆ | 194.5, 173.4, 143.9, 141.0, 139.2, 138.6, 134.4, 132.8, 129.5, 129.1, 128.5, 121.7, 120.4, 89.8 | acs.org |

| 6-Fluoro-3-iodoquinoline | CDCl₃ | 161.9, 159.4, 154.9, 142.9, 132.1, 130.4, 120.2, 109.7, 91.1 | rsc.org |

Proton NMR (1H NMR) for Structure Confirmation and Purity Assessment

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic spectrum that reveals the presence of specific functional groups. msu.edu For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the N-H and C-N bonds of the primary amine group, as well as vibrations associated with the aromatic quinoline ring.

Table 3: Characteristic IR Absorption Frequencies for Amines and Aromatic Compounds

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500-3300 |

| Primary Amine | N-H Bend | 1650-1580 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. rsc.org For this compound (C₉H₇IN₂), HRMS provides an experimental mass value that can be compared to the calculated theoretical mass.

The calculated exact mass of this compound is 269.9732 g/mol . An HRMS analysis is expected to yield a measured mass very close to this value. For example, the related compound 4-amino-3-iodoquinoline has a calculated mass of 270.9732 for the [M+H]⁺ ion, and the experimentally found value was 270.9725, confirming its elemental composition. rsc.org Similarly, for 3-iodo-6-nitroquinoline, the calculated mass for the [M+H]⁺ ion was 300.9474, and the found value was 300.9471. rsc.org A similar level of accuracy in the HRMS data for this compound would provide definitive proof of its molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for verifying the purity and confirming the identity of synthesized this compound and its derivatives. In the synthesis of related quinoline compounds, LC-MS is routinely used to ensure the purity of the final products is greater than 95%. nih.govnih.gov For instance, in the development of indoloquinoline-based molecules, LC-MS analysis was critical for confirming the identity and purity of intermediates and final compounds. olemiss.edu The technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. A typical LC-MS analysis involves injecting the sample onto a column, such as a C18 column, and eluting it with a solvent gradient, like water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. acs.orgrsc.org The mass spectrometer then detects the molecular ion of the target compound, confirming its identity. For example, in the synthesis of a (3-((7-chloro-3-iodoquinolin-4-yl)amino)phenyl)methanol intermediate, LC-MS was used to identify the product by its mass-to-charge ratio (m/z) of 411.1 [M+H]+. olemiss.edu Similarly, the purity of various quinoline derivatives is often confirmed by LC-MS, ensuring the absence of significant impurities from starting materials or byproducts. rsc.orgnih.gov

| Parameter | Description | Source |

| Purpose | Purity assessment and identity confirmation of this compound and its derivatives. | nih.govolemiss.edunih.gov |

| Typical Column | C18 reversed-phase columns are frequently used for separation. | nih.govolemiss.eduacs.org |

| Mobile Phase | Gradients of aqueous solvents (e.g., water with 0.1% formic acid or 25 mM ammonium acetate) and organic solvents (e.g., acetonitrile). | acs.orgrsc.org |

| Detection | Mass spectrometry detects the molecular ion, confirming the compound's identity. | olemiss.edu |

| Purity Standard | Often required to be >95% for subsequent applications. | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful technique for monitoring the progress of chemical reactions in real-time, which is particularly useful in the synthesis of quinoline derivatives. wiley.comhidenanalytical.com This method allows chemists to track the consumption of reactants and the formation of products and byproducts over time. wiley.com In the synthesis of quinoline compounds, GC-MS can be used to analyze crude reaction mixtures to determine product ratios and identify intermediates. sci-rad.com For example, in the synthesis of 2-hydroxy-3-phenylquinoline derivatives, GC-MS was used to identify the final products by comparing their mass spectra with known databases like the NIST library. ikm.org.my The process involves separating volatile compounds in a gas chromatograph before they are introduced into the mass spectrometer for detection and identification. hidenanalytical.com The ability of GC-MS to provide both qualitative and quantitative information makes it invaluable for optimizing reaction conditions, such as temperature and catalyst loading, to maximize the yield of the desired quinoline product. wiley.comhidenanalytical.com While direct GC-MS data for this compound is not extensively detailed in the provided context, the general applicability of GC-MS in quinoline synthesis is well-established for both reaction monitoring and final product characterization. sci-rad.comikm.org.myrsc.org

| Application | Details | Source |

| Reaction Progress | Monitors the disappearance of starting materials and the appearance of products. | wiley.comsci-rad.com |

| Product Identification | Compares the mass spectrum of eluted compounds to spectral libraries for identification. | ikm.org.my |

| Optimization | Provides data to adjust reaction parameters for improved yield and selectivity. | wiley.com |

| Instrumentation | Couples a gas chromatograph for separation with a mass spectrometer for detection. | hidenanalytical.com |

| Analysis of Derivatives | Used to characterize various quinoline derivatives and confirm their structures. | ikm.org.mygoogle.com |

MALDI-TOF MS in Biological Assays

While specific applications of Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry for this compound are not detailed in the provided search results, its utility has been demonstrated in biological assays involving related small molecules. MALDI-TOF MS is a soft ionization technique that is particularly useful for analyzing biomolecules and synthetic compounds in biological contexts. In a study on inhibitors of the ten-eleven translocation dioxygenase 2 (TET2) enzyme, MALDI-TOF MS was used to determine the dose-response curves and IC50 values of small molecule inhibitors. rsc.org The assay monitored the enzymatic conversion of a DNA substrate, with representative MALDI peaks for the unmodified, formylated, and hydroxymethylated cytosine-containing oligonucleotides being clearly distinguishable. rsc.org This demonstrates the potential of MALDI-TOF MS to be used in screening assays to evaluate the biological activity of this compound or its derivatives, for instance, in kinase inhibition or other enzymatic assays. The technique's ability to analyze complex mixtures with high sensitivity makes it a valuable tool in drug discovery and chemical biology.

| Feature | Application in Biological Assays | Source |

| Technique | Soft ionization mass spectrometry for analyzing molecules in biological matrices. | rsc.org |

| Use Case | Determining dose-response curves and IC50 values of enzyme inhibitors. | rsc.org |

| Example | Monitoring enzymatic modification of DNA by observing mass shifts in oligonucleotides. | rsc.org |

| Potential Application | Screening the biological activity of this compound derivatives. | |

| Advantage | High sensitivity and ability to analyze complex biological mixtures. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For quinoline derivatives, single-crystal X-ray diffraction studies provide precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself was not found in the search results, structures of closely related iodoquinoline compounds have been reported. researchgate.net These studies reveal that iodoquinoline molecules are typically planar and form molecular crystals characterized by a network of intermolecular interactions, including hydrogen bonds, π-π stacking, and halogen bonding involving the iodine atom. researchgate.net For example, the crystal structure of 8-iodoquinolinium chloride dihydrate shows an almost planar 8-iodoquinolinium ion. researchgate.net Similarly, analysis of 6-iodo-substituted tetrahydroquinoline and dihydroquinoline boronic esters highlighted differences in their planarity, which influenced their fluorescent properties. beilstein-journals.org This structural information is crucial for understanding the compound's physical properties and for designing new molecules with specific functionalities.

| Compound Family | Key Structural Features from X-ray Crystallography | Source |

| Iodoquinoline Derivatives | Planar quinoline core, complex network of intermolecular interactions (hydrogen bonding, π-π stacking, halogen bonding). | researchgate.net |

| 8-Iodoquinolinium chloride dihydrate | The 8-iodoquinolinium ion is nearly planar. | researchgate.net |

| 6-Iodo-THQ/DHQ Boronic Esters | The dihydroquinoline (DHQ) structure is more planar than the tetrahydroquinoline (THQ) structure. | beilstein-journals.org |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Exists as a zwitterion in the solid state with extensive hydrogen bonding. | griffith.edu.au |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental in the synthesis and analysis of this compound, primarily for monitoring reaction progress and for the purification of the final product.

Thin Layer Chromatography (TLC)

Thin layer chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions involving quinoline derivatives. sci-rad.comlibretexts.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can quickly assess the consumption of starting materials and the formation of products. libretexts.orgrsc.org The separation is based on the differential affinity of the compounds for the stationary phase (e.g., polar silica gel) and the mobile phase (a less polar solvent system). operachem.com For instance, in the synthesis of various quinoline derivatives, TLC was used to determine when the reaction was complete. nih.govsci-rad.commdpi.com The spots are visualized, often using a UV lamp, and the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify compounds. libretexts.org Although specific Rf values for this compound are not provided, TLC is a standard procedure in its synthesis and the synthesis of its precursors. rsc.orgmdpi.com

| Parameter | Description | Source |

| Principle | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | libretexts.orgoperachem.com |

| Application | Monitoring reaction completion by observing the disappearance of reactants and appearance of products. | nih.govsci-rad.commdpi.com |

| Stationary Phase | Commonly silica gel, which is polar. | operachem.comdu.edu.eg |

| Mobile Phase | A solvent or mixture of solvents, typically less polar than the stationary phase. | libretexts.org |

| Visualization | Often performed using a UV lamp. | libretexts.org |

Column Chromatography and Flash Chromatography for Purification

Following a synthesis, the crude product mixture often requires purification to isolate the desired compound from unreacted starting materials, reagents, and byproducts. Column chromatography and its more rapid variant, flash chromatography, are the primary methods for this purpose. biotage.comwfu.edu These techniques operate on the same principles as TLC, using a stationary phase (commonly silica gel) packed into a column. wfu.edu The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the different components at different rates. In the synthesis of quinoline derivatives, flash chromatography with a mobile phase such as a mixture of hexanes and ethyl acetate or dichloromethane (B109758) and methanol (B129727) is frequently employed to obtain the pure product. nih.govrsc.org For basic compounds like amines, the silica gel can be treated with a base like triethylamine (B128534), or an amine-functionalized silica can be used to prevent peak tailing and improve separation. biotage.comwfu.edu The purification of intermediates and final products in the synthesis of various iodoquinolines and their derivatives often relies on these powerful chromatographic methods. nih.govrsc.org

| Technique | Description | Common Use in Quinoline Synthesis | Source |

| Column Chromatography | A preparative separation technique using a packed column of stationary phase. | Purification of crude reaction mixtures. | biotage.comwfu.edu |

| Flash Chromatography | A faster version of column chromatography using pressure to increase solvent flow. | Isolation of pure quinoline products and intermediates. | nih.govrsc.org |

| Stationary Phase | Typically silica gel; can be modified (e.g., amine-functionalized) for basic compounds. | wfu.edu | |

| Mobile Phase (Eluent) | Solvent systems like hexane/ethyl acetate or dichloromethane/methanol are common. | nih.govrsc.org | |

| Benefit | Allows for the isolation of highly pure compounds from complex mixtures. | biotage.com |

Biological and Medicinal Chemistry Applications

Anti-infective Applications

The introduction of a halogen atom, such as iodine, into the quinoline (B57606) nucleus can modulate the electronic properties, lipophilicity, and binding interactions of the molecule, leading to a diverse range of anti-infective properties. chemimpex.commdpi.com

The 4-aminoquinoline (B48711) core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. nih.gov These compounds are known to exert their effect during the blood stage of the Plasmodium falciparum parasite's life cycle. The parasite digests the host's hemoglobin in its acidic digestive vacuole, releasing toxic heme (Fe(II)-Heme), which is then oxidized to hematin (B1673048) (Fe(III)PPIX). nih.gov To protect itself, the parasite detoxifies hematin by polymerizing it into an insoluble, non-toxic crystal called hemozoin (β-hematin). nih.gov 4-aminoquinoline drugs are thought to disrupt this detoxification process. nih.gov

A primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of β-hematin formation. nih.gov These drugs, being weak bases, accumulate in the acidic food vacuole of the parasite. nih.gov Here, they are thought to form a complex with hematin, preventing its polymerization into hemozoin. nih.gov The buildup of free hematin is toxic to the parasite, leading to its death. nih.gov

Structure-activity relationship (SAR) studies have shown that specific structural features are crucial for this activity. The 4-aminoquinoline nucleus is responsible for the essential complexation with hematin. nih.gov The presence of an electron-withdrawing group at the 7-position, such as chlorine in chloroquine, has been identified as a requirement for potent β-hematin inhibitory activity. nih.govnih.gov Studies on a series of 7-substituted N(1),N(1)-diethyl-N(2)-(4-quinolinyl)-1,2-ethanediamines demonstrated a direct proportionality between antiplasmodial activity (normalized for pH trapping) and β-hematin inhibitory activity. nih.gov This inhibitory activity correlates with the electron-withdrawing capacity of the substituent at the 7-position. nih.gov While specific data for 6-iodoquinolin-4-amine is limited, the known importance of halogen substitution on the quinoline ring for antimalarial activity suggests it is a key intermediate for developing new therapeutic agents. chemimpex.com

The antiplasmodial activity of 4-aminoquinolines is not solely dependent on β-hematin inhibition. Structural analysis reveals that three components of the molecule play distinct roles: the quinoline nucleus, the substituent on the quinoline ring, and the basic amino side chain. nih.gov

The 4-Aminoquinoline Nucleus : This part of the molecule is critical for binding to ferriprotoporphyrin IX (Fe(III)PPIX). nih.gov

The Ring Substituent : As noted, a 7-chloro group is important for inhibiting β-hematin formation. nih.gov The nature of the substituent at this and other positions influences the pKa of the quinoline ring nitrogen and the side-chain amino nitrogen, which in turn affects drug accumulation in the parasite's acidic food vacuole via pH trapping. nih.gov

The Basic Amino Side Chain : A flexible, basic aminoalkyl side chain is essential for potent antiplasmodial activity, as it is believed to be responsible for the drug's accumulation within the food vacuole. nih.gov

While the crystal structure of this compound itself is not detailed in the provided context, structural studies of related compounds, such as N,N-diethyl-N′-(7-iodoquinolin-4-yl)ethane-1,2-diamine, confirm the general conformation of the quinoline region and the flexibility of the amino side chain, which adopts different conformations. researchgate.net The development of hybrid molecules, for instance by linking the 4-aminoquinoline scaffold to other chemical moieties like pyrimidines or β-lactams, has been explored to enhance activity and overcome resistance. mdpi.com

Quinoline derivatives have been investigated as potential agents for treating leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying the structural features that govern the antileishmanial potency of these compounds. mdpi.com

Research on 2-substituted quinolines has provided insights into the influence of substituents on the quinoline ring. A SAR study highlighted that modifications at the C-6 position are critical. The introduction of a chloro atom at C-6 resulted in a highly active derivative against L. donovani (IC₅₀ = 0.86 ± 0.1 µM), whereas introducing a fluoro or methoxy (B1213986) group at the same position led to a significant decrease in activity. mdpi.com This suggests that the nature of the halogen at C-6 is important. While this study did not include a 6-iodo derivative, the high activity of the 6-chloro analog points to the potential of halogenated quinolines at this position. mdpi.com Further substitutions on the 6-chloroquinoline (B1265530) core revealed that adding a fluoro atom at C-5 or C-7 caused a loss of activity. mdpi.com

Another study focusing on 4-substituted quinoline derivatives against L. amazonensis and L. braziliensis also underscores the importance of the substitution pattern for antileishmanial activity. mdpi.com These findings collectively indicate that the quinoline scaffold is a promising template for developing new antileishmanial drugs, with the substitution at the C-6 position being a key determinant of efficacy. mdpi.com

The quinoline core is a feature of many antibacterial agents. mdpi.comekb.eg Derivatives of this compound and related structures have been explored for their potential to combat bacterial infections. vulcanchem.comevitachem.comresearchgate.net For example, 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one has been investigated for its antimicrobial properties. evitachem.com

In a study on novel [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs, several compounds containing an iodo-substituted quinoline ring were synthesized and tested against various bacterial strains. researchgate.net The results, summarized in the table below, show that some of these novel derivatives exhibit notable antibacterial activity.

| Compound | Description | Activity | Reference |

|---|---|---|---|

| Compound 4 | A [2,3′-biquinoline]-4-carboxylic acid derivative | Showed significant antibacterial activity with a mean inhibition zone of 13.7 ± 0.58 mm and a binding affinity of -6.9 kcal/mol in molecular docking studies against E. coli DNA gyrase B. | researchgate.net |

| Compound 9 | A quinoline-3-carbaldehyde analog | Displayed high antibacterial activity with a mean inhibition zone of 16.0 ± 1.7 mm and a binding affinity of -6.9 kcal/mol. | researchgate.net |

| Compound 10 | A quinoline-3-carbaldehyde analog | Exhibited the highest antibacterial activity among the tested synthetic compounds with a mean inhibition zone of 20.7 ± 1.5 mm and a maximum binding affinity of -7.9 kcal/mol. | researchgate.net |

These findings suggest that iodo-substituted quinoline derivatives are promising candidates for the development of new antibacterial drugs. researchgate.net The mechanism of action is believed to involve the inhibition of specific bacterial enzymes like DNA gyrase. researchgate.net

Quinoline-based antimalarial drugs, such as chloroquine (CQ) and amodiaquine (B18356) (ADQ), have been repurposed and investigated for their antiviral properties, including against SARS-CoV-2. jst.go.jpfrontiersin.org This has spurred the synthesis and evaluation of novel quinoline analogs for enhanced antiviral efficacy. jst.go.jpnih.gov

Research into amodiaquine analogs has shown that modifications to the quinoline ring, including halogenation, can significantly impact anti-SARS-CoV-2 activity. jst.go.jp In one study, a series of amodiaquine derivatives were synthesized, including compounds with iodo- and bromo-substitutions at the 7-position of the quinoline ring. The results indicated that the introduction of these halogens was beneficial for antiviral activity. researchgate.net For instance, compound 3h (a 7-bromo derivative) and 3i (a 7-iodo derivative) showed the most potent antiviral activity and lower cytotoxicity among the tested analogs. researchgate.net

| Compound | Description | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

|---|---|---|---|---|

| ADQ | Amodiaquine | 0.43 | 15 | jst.go.jp |

| 3h | 7-Bromo analog | 0.20 | >100 | researchgate.net |

| 3i | 7-Iodo analog | 0.28 | >100 | researchgate.net |

| 3j | Analog with no halogen at position 7 | 3.2 | ~28 | researchgate.net |

The mechanism behind the antiviral activity of these quinoline compounds against SARS-CoV-2 is believed to involve the disruption of viral entry into host cells. jst.go.jpfrontiersin.org A key pathway for SARS-CoV-2 entry is clathrin-mediated endocytosis, which requires the acidification of the endosome for the virus to release its genetic material into the cytoplasm. frontiersin.org Quinoline derivatives, as weak bases, accumulate in endosomes and other acidic organelles, raising the pH. jst.go.jpfrontiersin.org This inhibition of endosome acidification prevents the fusion of the viral envelope with the endosomal membrane, thereby blocking viral infection at an early stage. jst.go.jp This proposed mechanism is supported by observations that the anti-SARS-CoV-2 activity of many of these compounds correlates with their ability to inhibit endocytosis. jst.go.jp

Inhibition of β-Haematin Formation

Antibacterial Properties of Quinoline Derivatives

Anticancer and Antiproliferative Research

The development of novel anticancer agents is a critical area of pharmaceutical research. The quinoline ring system is a well-established pharmacophore in this domain, and derivatives of this compound have been investigated for their potential to inhibit cancer cell growth and proliferation. arabjchem.org

Development of Anti-cancer Agents

This compound serves as a key intermediate in the synthesis of more complex molecules designed as potential anticancer drugs. google.com Its structure allows for modifications that can be tailored to interact with specific biological targets within cancer cells. Research has focused on creating derivatives that can disrupt cellular processes essential for tumor growth and survival.

One patented investigation detailed the preparation of a series of benzofuran (B130515) and benzothiophene (B83047) carboxamides, including a derivative synthesized from a 6-iodoquinolin-4-yl intermediate. These compounds were designed as modulators of protein kinase activity, a key mechanism in cancer therapy. The inclusion of the 6-iodoquinoline (B82116) moiety was part of a broader exploration of structures intended to yield antiproliferative agents. google.com This highlights the role of the this compound scaffold in the rational design of new potential treatments for proliferative diseases like cancer.

Cell Cycle Analysis and Apoptosis Induction Studies

A hallmark of cancer is the uncontrolled proliferation of cells, often due to a dysregulated cell cycle. fluorofinder.com Many anticancer drugs exert their effects by inducing cell cycle arrest, which prevents cancer cells from dividing, and by triggering apoptosis, or programmed cell death, which eliminates malignant cells. arabjchem.orgfluorofinder.com